![molecular formula CH5ClN4 B12062960 2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride](/img/structure/B12062960.png)
2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes both pyridine and quinazoline moieties, making it a versatile scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under acidic or basic conditions. For example, the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization, can yield the desired quinazoline derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives with altered electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the quinazoline ring, leading to a diverse array of derivatives.
Scientific Research Applications
2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit key enzymes or receptors involved in cell proliferation and survival. Molecular docking studies have shown that it can bind to active sites of proteins, thereby modulating their activity. Additionally, the compound’s ability to cross cell membranes and interact with intracellular targets is crucial for its biological effects.
Comparison with Similar Compounds
2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydro-1 H-pyrido[4,3-B]indole: Known for its anticancer activity and ability to inhibit specific kinases.
1,2,3,4-Tetrahydro-9 H-pyrido[3,4-B]indole: Studied for its neuroprotective properties and potential in treating neurodegenerative diseases.
1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: Investigated for its role in modulating neurotransmitter systems and potential therapeutic applications in psychiatric disorders.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
CH5ClN4 |
|---|---|
Molecular Weight |
108.53 g/mol |
IUPAC Name |
2,5-dihydro-1H-tetrazole;hydrochloride |
InChI |
InChI=1S/CH4N4.ClH/c1-2-4-5-3-1;/h1H2,(H,2,5)(H,3,4);1H |
InChI Key |
MVDMYXQOWUFPGU-UHFFFAOYSA-N |
Canonical SMILES |
C1NNN=N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


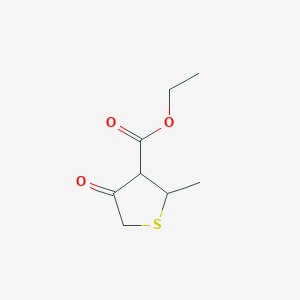
![2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)-](/img/structure/B12062887.png)
![(R)-1-{(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12062889.png)
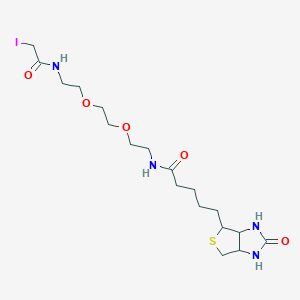

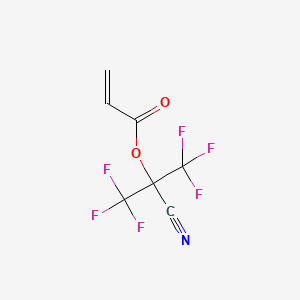
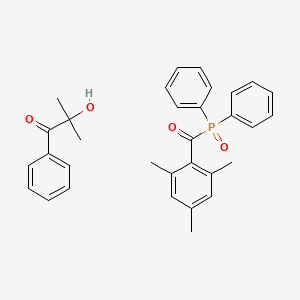
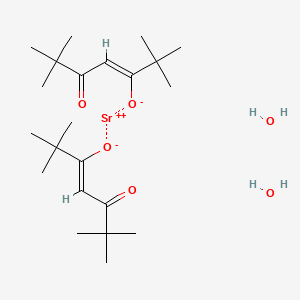
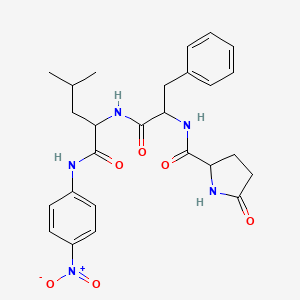
![2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester](/img/structure/B12062942.png)

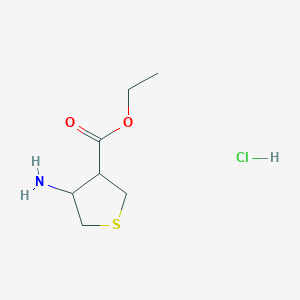
![(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062951.png)

